molecular formula C10H16N2S B1373188 [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine CAS No. 1333696-69-7

[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine

Cat. No. B1373188
M. Wt: 196.31 g/mol
InChI Key: RLWZIDWJNRGCCU-UHFFFAOYSA-N
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Description

“[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular formula C10H16N2S . It is also known as "3-Pyrrolidinemethanamine, 1-methyl-2-(2-thienyl)-" .


Molecular Structure Analysis

The molecular structure of “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” has been analyzed using density functional theory (DFT) calculations . The geometric data obtained from these calculations are very close to the results from X-ray diffraction analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” are not available, similar compounds have been involved in various chemical reactions. For instance, pyrimidine derivatives, which are nitrogen-rich fused heterocyclic compounds, have been synthesized through ring-opening, ring-closing, and substitution reactions .

Scientific Research Applications

Potential Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, including compounds similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been synthesized and screened for anticonvulsant activity. These compounds exhibit significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxic Properties in Cancer Therapy

Iron(III) complexes involving similar pyrrolidine-based structures have demonstrated remarkable photocytotoxicity in red light, making them potential candidates for targeted cancer therapy. These complexes selectively induce apoptosis in cancer cells by generating reactive oxygen species when exposed to red light (Basu et al., 2014); (Basu et al., 2015).

Anticancer Activity of Metal Complexes

Palladium(II) and Platinum(II) complexes using pyrrole Schiff bases have shown significant anticancer activity. These complexes, including those with structures akin to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, exhibit strong DNA-binding affinity and selective cytotoxic activity against various cancer cell lines (Mbugua et al., 2020).

Catalytic Applications

Unsymmetrical pincer palladacycles, synthesized from derivatives similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have shown good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Chemosensors for Transition Metal Ions

Compounds similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine have been used to synthesize chemosensors with remarkable selectivity towards certain metal ions like Cu2+. These chemosensors exhibit significant changes in color upon complexation, demonstrating potential in metal ion detection (Gosavi-Mirkute et al., 2017).

Antiosteoclast Activity

Derivatives of pyrrolidine, including structures akin to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have shown promising antiosteoclast and osteoblast activity, indicating potential applications in bone health and diseases related to bone degradation (Reddy et al., 2012).

Asymmetric Synthesis in Drug Development

2-(1-Aminoalkyl)piperidines, synthesized using compounds structurally related to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, are utilized in asymmetric synthesis, contributing to the development of new drugs (Froelich et al., 1996).

Antiviral Activity

Derivatives of pyrrolidine, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been evaluated for antiviral activity against influenza A, demonstrating potential in antiviral drug development (Zoidis et al., 2003).

Electro-Optic Materials

Pyrrole-based donor-acceptor chromophores, synthesized from compounds structurally related to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been used to develop nonlinear optical/electro-optic materials, demonstrating potential in advanced material science applications (Facchetti et al., 2003).

Conducting Polymer and Electrochromic Device

Compounds including thiophene and pyrrole units, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been used to synthesize soluble conducting polymers for applications in electrochromic devices (Variş et al., 2006).

Catalytic Activity in Suzuki-Miyaura Reaction

Pincer type ONN tridentate Schiff base ligands, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been synthesized and used in Pd(II) complexes, exhibiting excellent catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Future Directions

The future directions for “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” and similar compounds could involve further exploration of their biological activities. For instance, pyrrolidine derivatives have been studied for their potential as anti-fibrotic drugs .

properties

IUPAC Name

(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-12-5-4-8(7-11)10(12)9-3-2-6-13-9/h2-3,6,8,10H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZIDWJNRGCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
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Reactant of Route 6
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine

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